4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a boronic ester derivative of quinoxaline. It is a white to yellow solid with a molecular weight of 288.15 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester typically involves the reaction of 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline with a boronic acid derivative, such as pinacol boronic ester. The reaction is usually carried out under mild conditions, often in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved are specific to the type of reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester: Similar structure but lacks the methyl group at the 4-position.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydroquinoxaline: Contains a thioxo group instead of a boronic ester.
Uniqueness
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the boronic ester group makes it particularly valuable in Suzuki-Miyaura coupling reactions, a widely used method in organic synthesis .
Properties
Molecular Formula |
C15H21BN2O3 |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)18(5)9-13(19)17-11/h6-8H,9H2,1-5H3,(H,17,19) |
InChI Key |
WWCNTUJSAFVJKK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.